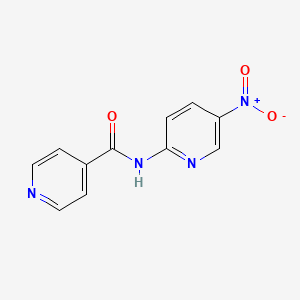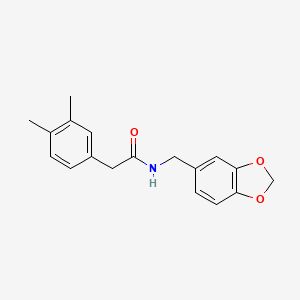![molecular formula C19H24O3 B4996326 1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene is a chemical compound commonly known as ICI-118,551. It is a selective β2-adrenergic receptor antagonist that is widely used in scientific research. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
ICI-118,551 acts as a selective antagonist of β2-adrenergic receptors. It binds to these receptors and prevents the activation of downstream signaling pathways. This results in a decrease in the activity of β2-adrenergic receptors, which are responsible for the relaxation of smooth muscle in the bronchioles and blood vessels. By blocking the activity of these receptors, ICI-118,551 can cause bronchoconstriction and vasoconstriction.
Biochemical and Physiological Effects:
ICI-118,551 has several biochemical and physiological effects. It can cause bronchoconstriction and vasoconstriction, which can lead to decreased airway flow and increased blood pressure. It can also cause a decrease in heart rate and cardiac output. In addition, ICI-118,551 has been shown to inhibit insulin secretion and increase glucose production in the liver.
Advantages and Limitations for Lab Experiments
ICI-118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for specific targeting of these receptors. It is also relatively stable and easy to handle, making it a convenient compound for use in experiments. However, there are also some limitations to using ICI-118,551. It can be difficult to solubilize, which can limit its use in certain experiments. In addition, its effects on other receptors and signaling pathways can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on ICI-118,551. One area of interest is the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of respiratory disorders. Another area of interest is the role of β2-adrenergic receptors in glucose metabolism and the potential use of β2-adrenergic receptor antagonists in the treatment of diabetes. Further research is also needed to better understand the biochemical and physiological effects of ICI-118,551 and its interactions with other receptors and signaling pathways.
Conclusion:
In conclusion, ICI-118,551 is a selective β2-adrenergic receptor antagonist that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. It is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes, and to explore the potential therapeutic applications of β2-adrenergic receptor antagonists. While there are some limitations to using ICI-118,551 in lab experiments, it remains a valuable tool for studying β2-adrenergic receptors and their functions.
Synthesis Methods
The synthesis of ICI-118,551 involves several steps. The starting material, 3-methoxyphenol, is first converted to 3-methoxyphenylacetic acid. This acid is then reacted with propargyl bromide to form 3-(prop-2-yn-1-yloxy)phenylacetic acid. The final step involves the reaction of this compound with 1-isopropyl-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane to yield ICI-118,551.
Scientific Research Applications
ICI-118,551 is widely used in scientific research as a selective β2-adrenergic receptor antagonist. It has been used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
properties
IUPAC Name |
1-methoxy-3-[3-(2-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)18-10-4-5-11-19(18)22-13-7-12-21-17-9-6-8-16(14-17)20-3/h4-6,8-11,14-15H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTJQKLUZCHNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)



